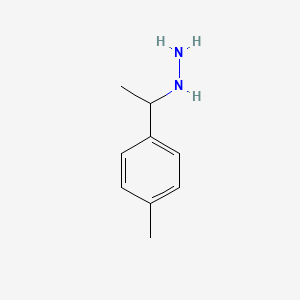
(1-(p-Tolyl)ethyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(p-Tolyl)ethyl)hydrazine: is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(p-Tolyl)ethyl)hydrazine typically involves the reaction of alpha-Methyl-4-methylbenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions:
Oxidation: (1-(p-Tolyl)ethyl)hydrazine can undergo oxidation reactions to form corresponding azides or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines.
科学研究应用
Chemistry: (1-(p-Tolyl)ethyl)hydrazine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in hydrazone formation.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It serves as a probe to investigate the mechanisms of enzyme-catalyzed reactions.
Medicine: The compound has potential applications in medicinal chemistry. It is explored for its anticancer and antimicrobial properties. Researchers are investigating its role in drug development and as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of dyes and pigments.
作用机制
The mechanism of action of (1-(p-Tolyl)ethyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in various biological effects.
相似化合物的比较
- alpha-Methylbenzylhydrazine
- 4-Methylbenzylhydrazine
- Benzylhydrazine
Comparison: (1-(p-Tolyl)ethyl)hydrazine is unique due to the presence of both alpha-methyl and 4-methyl groups on the benzyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-3-5-9(6-4-7)8(2)11-10/h3-6,8,11H,10H2,1-2H3 |
InChI 键 |
ROQGFBNEPMTGMA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


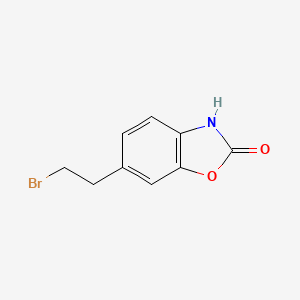
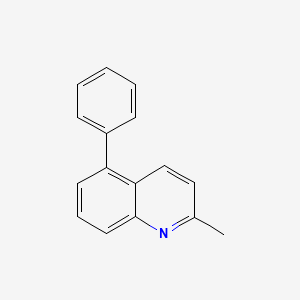
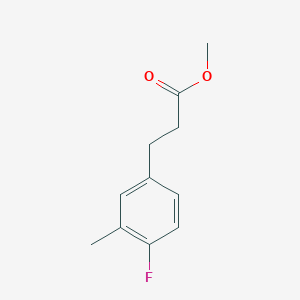
![2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile](/img/structure/B8625663.png)
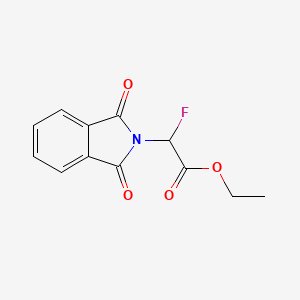
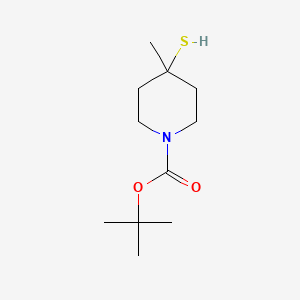
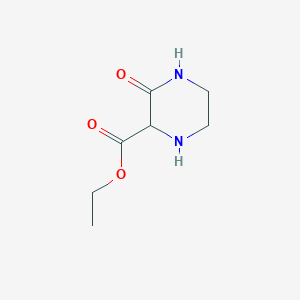
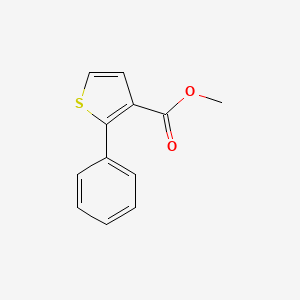

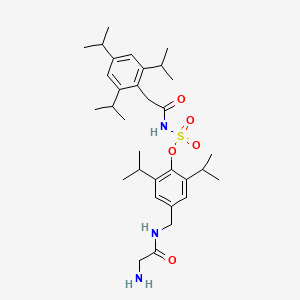
![1-Azabicyclo[2.2.2]octan-3-yl carbonochloridate](/img/structure/B8625707.png)
![2-[(3-methoxy-4-ethoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone](/img/structure/B8625708.png)
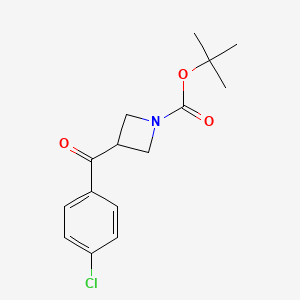
![Ethyl 3-[6-(2-fluorophenyl)pyridin-3-yl]propanoate](/img/structure/B8625724.png)
